Kinase inhibitors: This class of compounds has been explored for developing inhibitors targeting kinases like EGFR [], p38α [], WEE2 [], and PLK2 [].
Anticancer agents: Research has highlighted the potential of pyrido[2,3-d]pyrimidin-7(8H)-ones as anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis [, , , ].
Anti-inflammatory agents: Some derivatives exhibit anti-inflammatory properties through the inhibition of inflammatory pathways [].
Related Compounds
Compound Description: These compounds were synthesized as part of a study exploring the tandem Michael addition-cyclization reaction for creating pyrido[2,3-d]pyrimidin-7(8H)-ones. The research specifically investigated the reaction of pyrimidinylpropynoate with various nucleophiles, including methanol and anilines, to yield the target compounds. []
Relevance: These compounds share the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one. The variations lie in the substituents at the 4 and 5 positions, with the related compounds having a methoxy or anilino group at position 5, while the target compound has a methoxy group at position 4 and a methyl group at position 8. []
Compound Description: Identified through a virtual high-throughput screening, this compound emerged as a potential WEE2 inhibitor. In vitro studies indicated its ability to inhibit WEE2-mediated CDK1 phosphorylation and disrupt meiosis during oocyte fertilization. []
Relevance: This compound shares a similar scaffold with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, with the main differences being the presence of a 2,6-dichlorophenyl group at position 6, a substituted aniline at position 2, and a methyl group at position 8 instead of a methoxy group at position 4 in the target compound. []
Compound Description: This compound, another potential WEE2 inhibitor, exhibited inhibitory activity against WEE2-mediated CDK1 phosphorylation and disrupted meiosis during oocyte fertilization in in vitro assays. []
Relevance: Structurally similar to 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, this compound features a 2,6-dichlorophenyl group at position 6, a morpholino-substituted aniline at position 2, and a methyl group at position 8 instead of a methoxy group at position 4 found in the target compound. []
Compound Description: This compound, a potential WEE2 inhibitor, demonstrated inhibitory effects on WEE2-mediated CDK1 phosphorylation and disrupted the meiotic process during in vitro oocyte fertilization. []
Relevance: This compound exhibits a structural resemblance to 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one. The key distinctions lie in the presence of a 2,6-dichlorophenyl group at position 6, a benzoic acid-substituted aniline at position 2, and a methyl group at position 8 rather than a methoxy group at position 4 in the target compound. []
Compound Description: Developed as an irreversible covalent inhibitor of FGFR1-4, this compound showed high selectivity and potency towards its target. []
Relevance: This compound shares the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one. It features a complex substituent at the 8-position incorporating a piperazine ring, an acrylamide group, and a propyl linker, highlighting the structural diversity explored around this scaffold for targeting different kinases. []
Compound Description: Identified as a new chemical entity during the analysis of palbociclib impurities. Its full pharmacological profile is yet to be determined. []
Relevance: This compound shares the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, but exhibits a distinct substitution pattern. It features a cyclopentyl group at position 8, a piperazinyl-pyridin-2-yl-amino substituent at position 2, and an acetyl group at position 6, highlighting the structural diversity within this class of compounds. []
Compound Description: Identified as a novel compound during the analysis of palbociclib impurities. Further pharmacological characterization is needed to understand its activity profile. []
Relevance: This compound belongs to the pyrido[2,3-d]pyrimidin-7(8H)-one family, like 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, but differs significantly in its substitution pattern. It features a bulky t-butyloxycarbonyl-protected piperazinyl-pyridin-2-yl-amino substituent at position 2, a cyclopentyl group at position 8, and an acetyl group at position 6. This structural variation within the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold illustrates the diversity explored in medicinal chemistry for developing compounds with potentially distinct biological activities. []
Compound Description: Synthesized and radiolabeled with 124I as a potential Cdk4 inhibitor for tumor imaging. []
Relevance: This compound shares the pyrido[2,3-d]-pyrimidin-7-one core structure with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, but differs in the substitution pattern. It has a cyclopentyl group at position 8, an iodine atom at position 6, and a piperazinyl-phenyl amino group at position 2. []
Compound Description: Synthesized and radiolabeled with 124I as another potential Cdk4 inhibitor for tumor imaging. []
Relevance: This compound, similar to 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, belongs to the pyrido[2,3-d]pyrimidin-7-one class. It features a cyclopentyl group at position 8, an iodine atom at position 6, and a piperazinyl-pyridin-2-yl-amino group at position 2. []
Compound Description: This compound is a cyclin-dependent kinase inhibitor (CDK&6). Specifically, it's identified as type II crystals of the compound. []
Relevance: This compound is structurally similar to 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, as both share the core pyrido[2,3-d]pyrimidin-7(8H)-one structure. []
Compound Description: Discovered through a combination of structure-based drug design and physical properties-based optimization, this compound acts as a potent dual inhibitor of PI3K and mTOR. [, ]
Relevance: Sharing the same pyrido[2,3-d]pyrimidin-7(8H)-one core as 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, this compound demonstrates how modifications to the scaffold, including the introduction of a trans-4-(2-hydroxyethoxy)cyclohexyl group at position 8 and a 6-methoxypyridin-3-yl group at position 6, can lead to potent dual inhibition of PI3K and mTOR. [, ]
Compound Description: Identified as a novel microtubule inhibitor, this compound displays potent anticancer properties, inducing apoptosis and mitotic arrest in cancer cells by disrupting microtubule dynamics. []
Relevance: While sharing the pyrido-[2,3-d]pyrimidin-7(8H)-one core with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, this compound introduces a 3-fluorophenyl group at position 7 and a methyl group at position 4, showcasing the potential for developing structurally similar compounds with distinct biological activities, in this case, as a microtubule inhibitor. []
Compound Description: This compound acts as a ligand for the BTK kinase domain. It was co-crystallized with BTK kinase domain to study the binding interactions. []
Compound Description: This compound acts as a ligand for p38α kinase and was co-crystallized with the kinase to investigate their binding interactions. []
Relevance: Structurally similar to 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, this compound has a tetrahydropyran-4-ylamino group at position 2 and a phenoxy group at position 6, highlighting the variations in substituents that can be made while maintaining the core structure and potential for kinase inhibition. []
Compound Description: This compound is a potent and selective p38α inhibitor, showcasing good pharmacokinetic properties and advancing to phase 2 clinical trials for rheumatoid arthritis. []
Relevance: Sharing the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, this compound features a 2,4-difluorophenoxy group at position 6 and a [3-hydroxy-1-(2-hydroxyethyl)propyl]amino group at position 2. These structural modifications highlight the potential for developing potent and selective p38α inhibitors within this chemical class. []
Compound Description: Identified as a potent and selective p38α inhibitor, this compound exhibits favorable pharmacokinetic properties. []
Relevance: Similar to 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, this compound belongs to the pyrido[2,3-d]pyrimidin-7(8H)-one class and features a 2,4-difluorophenoxy group at position 6 and a tetrahydro-2H-pyran-4-ylamino group at position 2, indicating the exploration of various substituents for optimizing p38α inhibitory activity within this scaffold. []
Compound Description: This compound was discovered as a potent and selective inhibitor of Polo-like kinase 2 (PLK2). []
Relevance: This compound shares the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one but incorporates distinct substituents. Notably, it features a 1H-indol-5-ylamino group at position 2 and a 2,4-difluorophenylsulfonyl group at position 6. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.